Cas no 2171183-43-8 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid)

(2S)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which provides stability under basic conditions while allowing selective deprotection under mild conditions. The compound's stereochemistry is well-defined, ensuring high enantiopurity in peptide chain assembly. Its N,3-dimethylbutanamide side chain enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). This derivative is particularly valuable for constructing complex peptides with controlled secondary structures, as it minimizes racemization risks during coupling. Its compatibility with standard SPPS protocols makes it a reliable choice for researchers requiring precise amino acid incorporation.
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid structure
2171183-43-8 structure
商品名:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid
CAS番号:2171183-43-8
MF:C24H28N2O5
メガワット:424.489526748657
CID:5995668
PubChem ID:165550688

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid
    • 2171183-43-8
    • (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
    • EN300-1486874
    • インチ: 1S/C24H28N2O5/c1-14(2)21(22(27)26(4)15(3)23(28)29)25-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,25,30)(H,28,29)/t15-,21-/m0/s1
    • InChIKey: IRDCBICYLCNESD-BTYIYWSLSA-N
    • ほほえんだ: O(C(N[C@H](C(N(C)[C@H](C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 424.19982200g/mol
  • どういたいしつりょう: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 644
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486874-500mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
500mg
$739.0 2023-09-28
Enamine
EN300-1486874-2500mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
2500mg
$1509.0 2023-09-28
Enamine
EN300-1486874-250mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
250mg
$708.0 2023-09-28
Enamine
EN300-1486874-1000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
1000mg
$770.0 2023-09-28
Enamine
EN300-1486874-10000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
10000mg
$3315.0 2023-09-28
Enamine
EN300-1486874-5000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
5000mg
$2235.0 2023-09-28
Enamine
EN300-1486874-100mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
100mg
$678.0 2023-09-28
Enamine
EN300-1486874-1.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
1g
$0.0 2023-06-06
Enamine
EN300-1486874-50mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
2171183-43-8
50mg
$647.0 2023-09-28

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 関連文献

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acidに関する追加情報

Compound CAS No 2171183-43-8: (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic Acid

The compound with CAS No 2171183-43-8, named (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid, is a highly specialized organic molecule with significant applications in the fields of drug delivery systems and advanced biomaterials. This compound is characterized by its complex stereochemistry and functional groups, which make it a valuable tool in modern chemical synthesis and biomedical engineering.

Recent studies have highlighted the potential of this compound in enhancing the efficiency of drug delivery systems. The fluoren-9-yl group within its structure plays a crucial role in stabilizing the molecule during synthesis and ensuring compatibility with biological systems. Researchers have demonstrated that this compound can serve as an effective carrier for hydrophobic drugs, significantly improving their bioavailability and reducing systemic toxicity.

The stereochemistry of the compound, specifically the (2S) configuration, is critical for its functionality. This configuration ensures optimal interactions with biological targets, making it a promising candidate for targeted drug delivery applications. Furthermore, the presence of the methoxycarbonyl group enhances the molecule's solubility in organic solvents, facilitating its use in various chemical reactions and purification processes.

Recent advancements in synthetic methodologies have enabled the scalable production of this compound, addressing previous challenges related to its synthesis. The use of enzymatic catalysis has been particularly effective in achieving high yields and maintaining stereochemical integrity during the synthesis process. This development has opened new avenues for its application in large-scale manufacturing of biopharmaceuticals.

In terms of biomedical applications, this compound has shown remarkable potential in tissue engineering and regenerative medicine. Its ability to form self-assembling structures under physiological conditions makes it an ideal candidate for creating scaffolds that support cell growth and differentiation. Studies have demonstrated that incorporating this compound into scaffold materials enhances their mechanical properties and promotes angiogenesis, which is essential for successful tissue regeneration.

The N,3-dimethylbutanamide group within the molecule contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments. This property is particularly advantageous in drug delivery systems where molecules need to traverse cellular membranes efficiently. Recent research has focused on optimizing the ratio of hydrophilic to hydrophobic domains within the molecule to further enhance its delivery capabilities.

Another significant area of research involves the use of this compound as a building block for constructing more complex biomolecules. Its modular structure allows for easy functionalization, enabling scientists to tailor its properties for specific applications. For instance, attaching targeting ligands or imaging agents to this compound can create multifunctional platforms for diagnostics and therapy.

The integration of computational chemistry tools has also played a pivotal role in advancing our understanding of this compound's behavior at the molecular level. Molecular dynamics simulations have provided insights into its conformational flexibility and interaction patterns with biological systems. These findings have been instrumental in guiding experimental designs and improving the efficiency of synthetic protocols.

In conclusion, (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid represents a cutting-edge advancement in chemical synthesis and biomedical engineering. Its unique structural features and versatile functional groups make it a valuable asset in developing innovative solutions for drug delivery, tissue engineering, and regenerative medicine. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to the field of biotechnology.

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